

A Technical Guide to Cupric Ferrocyanide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Cupric ferrocyanide	
Cat. No.:	B078840	Get Quote

This guide provides an in-depth overview of **cupric ferrocyanide**, a coordination compound with significant applications in various scientific fields. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical and physical properties, experimental protocols for its synthesis, and its relevance in biological systems.

Core Identification

- Chemical Name: Cupric Ferrocyanide[1][2]
- CAS Number: 13601-13-3[1][2][3][4][5][6]
- Synonyms: Copper(II) hexacyanoferrate(II), Hatchett's brown, Dicopper hexacyanoferrate[1]
 [4][7]
- Molecular Formula: C₆Cu₂FeN₆[1][2][5]

Quantitative Data

The following tables summarize the key quantitative properties of **cupric ferrocyanide**.

Table 1: Physicochemical Properties



Property	Value	Source
Molecular Weight	339.04 g/mol	[2][3][4][8]
Appearance	Reddish-brown powder or cubic crystals	[1][4][5]
Density	2.200 g/cm ³	[6]
Water Solubility	Insoluble	[1][2]
Acid Solubility	Insoluble in dilute acids	[1][4]
Other Solubilities	Soluble in ammonium hydroxide and potassium cyanide solutions	[1][4][5]

Table 2: Compositional Analysis

Element	Percentage Composition
Carbon (C)	21.26%
Copper (Cu)	37.49%
Iron (Fe)	16.47%
Nitrogen (N)	24.79%
Source:[4]	

Experimental Protocols

Detailed methodologies for the synthesis of **cupric ferrocyanide** are provided below. These protocols are foundational for researchers working with this compound.

Protocol 1: Synthesis by Precipitation

This method is a standard procedure for preparing **cupric ferrocyanide** from soluble salts.

Materials:



- A soluble cupric salt (e.g., copper(II) chloride or copper(II) sulfate)
- Potassium ferrocyanide (K₄[Fe(CN)₆])
- Distilled water
- Beakers
- Stirring rod
- Heating apparatus (e.g., water bath)
- Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

- Prepare an aqueous solution of a soluble cupric salt.
- In a separate beaker, prepare an aqueous solution of potassium ferrocyanide.
- Slowly add the potassium ferrocyanide solution to the cupric salt solution with constant stirring. A reddish-brown precipitate of **cupric ferrocyanide** will form.[3]
- Heat the mixture on a water bath at 100°C for 2-3 hours to ensure the completion of the reaction and to cure the precipitate.[3]
- Allow the mixture to cool.
- Separate the precipitate by filtration.
- Wash the precipitate with distilled water to remove any soluble impurities.
- Dry the resulting **cupric ferrocyanide** powder.

Protocol 2: Biocatalytic Synthesis of **Cupric Ferrocyanide** Nanoparticles

This protocol describes an enzyme-controlled method for the formation of **cupric ferrocyanide** nanoparticles, which has applications in biosensing.[9]



Materials:

- Glucose oxidase
- Potassium ferricyanide (K₃[Fe(CN)₆]) as an electron acceptor
- Copper(II) ions
- Carbon-paste electrodes (for electrochemical applications)
- · Buffer solution

Procedure:

- Immobilize glucose oxidase on the surface of a carbon-paste electrode.
- Prepare a solution containing potassium ferricyanide and copper(II) ions in a suitable buffer.
- Introduce glucose (the substrate for glucose oxidase) into the system.
- The enzymatic reaction of glucose oxidase with glucose reduces the ferricyanide to ferrocyanide.
- The in-situ generated ferrocyanide then reacts with the copper(II) ions present in the solution to form **cupric ferrocyanide** nanoparticles directly on the electrode surface.[9]
- This biocatalytically stimulated growth of nanoparticles can be monitored electrochemically or optically for biosensing applications.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Synthesis of Cupric Ferrocyanide

The following diagram illustrates the general workflow for the chemical synthesis of **cupric ferrocyanide** via the precipitation method.

Workflow for the synthesis of **cupric ferrocyanide**.

Signaling Pathway: Role of Copper in the RAS/RAF/MEK/ERK Pathway



Copper ions have been identified as modulators of key signaling pathways involved in cell proliferation, such as the RAS/RAF/MEK/ERK pathway.[10][11] This is of significant interest in drug development, particularly in oncology.

Copper's role in activating the MEK1/2 kinases.

Relevance and Applications in Research and Drug Development

While **cupric ferrocyanide** itself is primarily known as a pigment and for other industrial uses, its constituent metal, copper, is of great interest in pharmacology and drug development.[4][5]

- Enzyme Cofactor: Copper is an essential trace element that acts as a cofactor for numerous enzymes critical for processes like respiration, iron metabolism, and cell growth.[12]
- Anti-inflammatory and Antioxidant Properties: Many copper(II) complexes exhibit superoxide dismutase (SOD)-mimicking abilities, allowing them to neutralize superoxide radicals. This has led to their investigation as potential non-analgesic anti-inflammatory drugs.[12]
- Anticancer Potential: The role of copper in cell signaling pathways, such as the RAS/RAF/MEK/ERK pathway, makes it a target for cancer therapy.[11] Copper complexes have been shown to induce apoptosis and other forms of cell death in tumor cells.[13] The development of copper-based drugs is a promising area of research for overcoming drug resistance.[14]
- Biosensing: As demonstrated in the biocatalytic synthesis protocol, the formation of cupric ferrocyanide nanoparticles can be harnessed for the development of sensitive biosensors for molecules like glucose.[9]
- Antimicrobial Activity: Various copper(II) complexes have been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents.[12][14]

This technical guide provides a foundational understanding of **cupric ferrocyanide** for its application in research and as a basis for exploring the broader potential of copper compounds in drug development.



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- To cite this document: BenchChem. [A Technical Guide to Cupric Ferrocyanide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078840#cas-number-for-cupric-ferrocyanide]

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